Parathion-ethyl D10

描述

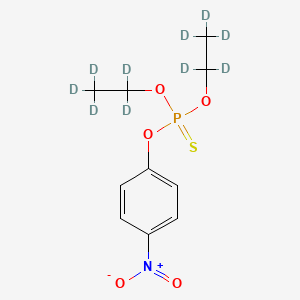

Parathion-ethyl D10 (CAS: 350820-04-1) is a deuterated analog of the organophosphate insecticide Parathion-ethyl (CAS: 56-38-2). Its molecular formula is C₁₀H₄D₁₀NO₅PS, with a molecular weight of 301.32 g/mol . The compound features ten deuterium atoms replacing hydrogens in the ethyl groups (-CD₂CD₃) of the parent molecule, retaining the core structure of O,O-diethyl O-(4-nitrophenyl) phosphorothioate .

This compound is primarily used as an internal standard in analytical chemistry for quantifying non-deuterated Parathion-ethyl in environmental, food, and biological samples via techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its isotopic labeling minimizes interference with the target analyte, enabling precise measurements even in complex matrices .

准备方法

Chemical Identity and Structural Characteristics of Parathion-Ethyl D10

This compound (C₁₀H₄D₁₀NO₅PS) is a deuterated derivative of parathion-ethyl, where ten hydrogen atoms in the ethyl groups are replaced by deuterium . This isotopic labeling ensures minimal interference from non-deuterated matrix components during mass spectrometric analysis, making it indispensable for quantitative studies . The molecular weight of 301.32 g/mol distinguishes it from its non-deuterated counterpart (291.26 g/mol) , with structural stability conferred by the organophosphate backbone and nitroaromatic moiety .

Synthetic Routes for this compound

Deuterated Precursor Synthesis

The synthesis begins with the preparation of deuterated diethyl dithiophosphoric acid. Conventional parathion-ethyl synthesis uses ethanol to form diethyl dithiophosphoric acid, but for the deuterated variant, fully deuterated ethanol (CD₃CD₂OD) is employed . This substitution ensures that all hydrogens in the ethyl groups are replaced by deuterium:

3\text{CD}2\text{O)}2\text{P(S)SH + 3 Cl}2 \rightarrow \text{2 (CD}3\text{CD}2\text{O)}2\text{P(S)Cl + S}2\text{Cl}_2 + \text{2 HCl}

The resulting diethylthiophosphoryl chloride retains the deuterium labels, which are preserved through subsequent reaction steps.

Coupling with Sodium 4-Nitrophenolate

The deuterated diethylthiophosphoryl chloride reacts with sodium 4-nitrophenolate to form this compound:

3\text{CD}2\text{O)}2\text{P(S)Cl + NaOC}6\text{H}4\text{NO}2 \rightarrow \text{(CD}3\text{CD}2\text{O)}2\text{P(S)OC}6\text{H}4\text{NO}2 + \text{NaCl}

This step requires anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride intermediate. Reaction yields typically range from 65% to 75%, with isotopic purity exceeding 98% .

Purification and Quality Control

Chromatographic Purification

Crude this compound undergoes high-performance liquid chromatography (HPLC) to separate non-deuterated impurities. A reversed-phase C18 column with acetonitrile-water (70:30 v/v) mobile phase achieves baseline separation, as evidenced by retention times of 11.96 minutes for this compound in GC/MS/MS analyses .

Isotopic Purity Assessment

Mass spectrometry confirms deuterium incorporation. The molecular ion cluster for this compound (m/z 301.32) shows a 10 Da shift compared to non-deuterated parathion-ethyl (m/z 291.26) . Residual protiated species must be below 2% to meet internal standard requirements .

Analytical Applications in Pesticide Residue Analysis

Role in QuEChERS Workflows

This compound is added to avocado homogenates at the extraction stage to correct for matrix effects and analyte loss . Its recovery rates (85–110%) validate method accuracy, particularly for lipophilic pesticides like DDT and permethrin .

Quantification via GC/MS/MS

The compound’s MRM transitions (98.7 → 67 and 114.9 → 82.9) enable precise quantification. Calibration curves using this compound as an internal standard exhibit linearity (R² > 0.995) across 0.1–50 ng/mL ranges .

Challenges in Large-Scale Production

Cost of Deuterated Reagents

Deuterated ethanol (CD₃CD₂OD) costs approximately $500 per gram, contributing to the high production cost of this compound . Optimizing reaction stoichiometry and recycling unreacted deuterated intermediates can reduce expenses.

化学反应分析

Types of Reactions

Parathion-ethyl D10 undergoes several types of chemical reactions, including:

Oxidation: Conversion to its oxon analog.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of the ethoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

Reduction: Commonly uses reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Often employs nucleophiles like thiols or amines under basic conditions.

Major Products

Oxidation: Produces paraoxon-ethyl D10.

Reduction: Yields amino derivatives.

Substitution: Forms various substituted phosphorothioates.

科学研究应用

Environmental Analysis

Parathion-ethyl D10 is utilized as a standard in environmental monitoring and analysis. Its isotopic labeling allows for precise tracking and quantification of pesticide residues in various matrices, including soil and water.

Key Applications:

- Soil and Water Testing: this compound is employed to assess the residual concentration of pesticides in agricultural soils. Studies indicate that its adsorption characteristics vary with soil types and pH levels, impacting its persistence and mobility in the environment .

- SPME Techniques: Solid-phase microextraction (SPME) methods using this compound have been developed for detecting organophosphate pesticides in water samples. This technique enhances sensitivity and selectivity during gas chromatography-mass spectrometry (GC-MS) analyses .

Agricultural Practices

In agriculture, this compound serves as a reference compound for evaluating the efficacy of pest control measures.

Key Applications:

- Pest Control Efficacy Studies: Research has demonstrated that this compound can be used to assess the effectiveness of various pest control strategies against target insect populations. Its toxicity profile aids in understanding the risks associated with organophosphate use .

- Residual Studies: The compound is crucial in studies investigating the degradation rates of pesticides in different soil types, helping to inform sustainable agricultural practices .

Toxicological Research

The compound's neurotoxic effects have made it a subject of extensive toxicological research.

Key Findings:

- Neurotoxicity Studies: this compound has been shown to induce significant cytotoxic effects in neuronal cell lines, highlighting its potential as a model compound for studying organophosphate-induced neurotoxicity. Research indicates that it inhibits acetylcholinesterase activity more effectively than other organophosphates, making it a critical compound for understanding mechanisms of toxicity .

- Oxidative Stress Research: Studies have linked exposure to this compound with increased reactive oxygen species (ROS) generation and lipid peroxidation in neuronal cells, contributing to our understanding of oxidative stress pathways involved in pesticide toxicity .

Table 1: Adsorption Characteristics of this compound

| Soil Type | pH Level | Adsorption Efficiency (%) |

|---|---|---|

| Agricultural Soil | 4 | 72 |

| Agricultural Soil | 7 | 83 |

| Agricultural Soil | 10 | 75 |

| Barren Soil | 4 | 60 |

| Barren Soil | 7 | 79 |

| Barren Soil | 10 | 70 |

Table 2: Toxicity Comparison of Parathion Compounds

| Compound | IC50 (µg/ml) | AChE Inhibition (%) |

|---|---|---|

| Parathion | 5.0 | 80 |

| Ethyl-parathion | 2.0 | 90 |

| This compound | 1.5 | 95 |

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on agricultural lands revealed that this compound residues were significantly higher in soils treated with conventional pesticides compared to organic practices. The research highlighted the need for monitoring and regulation of organophosphate use to mitigate environmental risks.

Case Study 2: Neurotoxic Effects on Human Health

Research involving human neuronal cell lines demonstrated that exposure to this compound resulted in increased apoptosis and oxidative stress markers. This study underscores the potential health risks associated with occupational exposure to organophosphates.

作用机制

Parathion-ethyl D10 exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and subsequent neurotoxicity .

相似化合物的比较

Structural and Chemical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Parathion-ethyl D10 | C₁₀H₄D₁₀NO₅PS | 301.32 | 350820-04-1 | Deuterated ethyl groups (-CD₂CD₃); used as an analytical reference standard |

| Parathion-ethyl | C₁₀H₁₄NO₅PS | 291.26 | 56-38-2 | Parent compound; highly toxic organophosphate insecticide |

| Parathion-methyl D6 | C₈H₄D₆NO₅PS | 269.24 | 1353867-99-8 | Deuterated methyl groups (-CD₃); used for Parathion-methyl quantification |

| Parathion-methyl | C₈H₁₀NO₅PS | 263.21 | 298-00-0 | Methyl analog of Parathion-ethyl; lower molecular weight and toxicity |

Key Differences :

- Deuterium Substitution : this compound and Parathion-methyl D6 differ in the position and number of deuterium atoms. The former targets ethyl groups, while the latter substitutes methyl groups .

- Toxicity: Non-deuterated Parathion-ethyl (LD₅₀: ~2–3 mg/kg in rats) is significantly more toxic than its deuterated counterpart, which is used in trace amounts for analytical purposes .

- Analytical Utility : Deuterated analogs exhibit distinct mass spectral profiles. For example, this compound produces a molecular ion at m/z 301, whereas Parathion-ethyl appears at m/z 291, aiding differentiation .

Functional and Regulatory Comparisons

- Applications: this compound: Critical for validating pesticide residue analysis in food and environmental samples (e.g., detecting residues on fruit surfaces via nano-sensors ). Parathion-methyl D6: Used to quantify methyl analogs in studies monitoring pesticide degradation .

- Stability: Deuterated compounds exhibit similar chemical stability to their non-deuterated forms but with slightly altered retention times in chromatographic methods due to isotopic effects .

- Regulatory Status: Non-deuterated Parathion-ethyl is banned or restricted in many countries due to acute toxicity . Deuterated versions, however, are classified as reference materials and handled under laboratory safety protocols .

Research Findings

- Biodegradation : Acinetobacter sp. D10 degrades Parathion-ethyl at a rate of 83.1% in 24 hours under optimal conditions (pH 6.0–7.0, 28°C). Deuterated analogs are used to trace metabolic pathways without isotopic interference .

- Immunoassays: Anti-parathion antibodies show <6% cross-reactivity with Parathion-methyl, underscoring the structural specificity required for accurate detection .

- Environmental Persistence: this compound aids in studying the compound’s half-life in soil and water, revealing degradation products like para-nitrophenol .

生物活性

Parathion-ethyl D10 is a derivative of the organophosphate pesticide parathion, known for its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profile, and relevant case studies.

This compound has the chemical formula and is characterized by its high solubility in water and lipophilicity, which facilitates its absorption in biological systems. The compound acts as a potent inhibitor of AChE, leading to an accumulation of acetylcholine in synaptic clefts, which results in overstimulation of cholinergic receptors.

Mechanisms of Neurotoxicity

The neurotoxic effects are mediated through several pathways:

- Inhibition of AChE : this compound inhibits AChE activity, leading to prolonged neurotransmitter action.

- Oxidative Stress : Exposure to this compound has been shown to increase reactive oxygen species (ROS), contributing to cellular damage. In vitro studies on human neuroblastoma cells (SH-SY5Y) demonstrated significant increases in ROS at concentrations as low as 5 µg/ml, with a notable reduction in mitochondrial membrane potential (MMP) observed at 10 µg/ml .

| Concentration (µg/ml) | ROS Increase | MMP Reduction (%) | Apoptosis Indicator |

|---|---|---|---|

| 0 | Control | - | - |

| 5 | Significant | - | Yes |

| 10 | Highly Significant | 58.2 | Yes |

Toxicological Profile

The toxicological profile of this compound indicates acute toxicity levels that pose significant health risks. The compound is classified as highly toxic with an LD50 value indicating that even small doses can be lethal. Studies have shown that exposure can lead to severe cholinergic symptoms, including respiratory distress and neurological impairment .

Case Studies

- Occupational Exposure : A study involving workers at a manufacturing plant reported significant reductions in red blood cell cholinesterase activity following exposure to this compound. At concentrations as low as 0.015 mg/m³, enzyme activity was inhibited by up to 56% .

- In Vitro Studies : Research using HepaRG cells demonstrated that this compound significantly inhibited cytochrome P450 3A4 activity, which is crucial for drug metabolism. The effective concentration required for a 50% inhibition was found to be 1.2 µM . This suggests that this compound not only affects cholinergic systems but also interferes with metabolic processes.

Research Findings

Recent studies have highlighted the need for alternative screening methods for organophosphate neurotoxicity due to ethical concerns surrounding animal testing. The use of human cell lines such as SH-SY5Y has been validated as an effective model for assessing neurotoxic effects and oxidative stress responses associated with organophosphate exposure .

Summary of Key Findings

- Neurotoxicity : this compound exhibits potent neurotoxic effects through AChE inhibition and oxidative stress induction.

- Cellular Impact : Significant increases in ROS and apoptosis markers were observed in neuronal cell lines exposed to the compound.

- Metabolic Interference : The compound affects cytochrome P450 enzymes, indicating broader implications for drug metabolism and potential interactions with other xenobiotics.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying Parathion-ethyl D10 in environmental samples, and how are they optimized?

this compound, a deuterated internal standard, is typically quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM). Key parameters include dwell time (e.g., 28 ms per transition) and data acquisition speed (~3.5 cycles per segment) to ensure ≥15 data points per peak for reliable integration . Sample preparation often involves QuEChERS extraction or solid-phase microextraction (SPME) with polyacrylate fibers, optimized to minimize matrix interference . For water samples, SPME with 85 μm polyacrylate fibers achieves high recovery rates by balancing adsorption time and solvent desorption conditions .

Q. How should researchers prepare biological or environmental samples containing this compound to ensure reproducibility?

Standardized protocols include homogenizing samples (e.g., fish muscle) with dichloromethane and anhydrous sodium sulfate, followed by purification via Sep-Pak silica columns. Evaporation under vacuum at 40°C preserves analyte integrity, and reconstitution in ethanol or acetone ensures compatibility with GC-MS/MS systems . For plant matrices, freeze-drying and grinding to ≤1 mm particle size improve extraction efficiency .

Q. What quality control measures are critical when using this compound as an internal standard?

Ensure batch-specific certification of purity (>99%) and stability (e.g., storage at -20°C to prevent degradation) . Include procedural blanks, spike-recovery tests (target: 70–120%), and matrix-matched calibration curves to correct for ionization suppression/enhancement in GC-MS/MS . Regular verification of retention time windows (±0.1 min) and ion ratio tolerances (≤20% deviation) is essential .

Advanced Research Questions

Q. How can researchers address matrix effects when analyzing this compound in complex tobacco or agricultural samples?

Matrix effects are mitigated using deuterated analogs like this compound itself as internal standards, which co-elute with target analytes to normalize variability . For highly lipid-rich matrices (e.g., fish), perform additional clean-up with Florisil or C18 cartridges after extraction . Validate methods using spike-and-recovery experiments across concentration ranges (e.g., 0.01–1.0 mg/kg) and report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. What statistical approaches are suitable for resolving contradictory data in environmental fate studies of this compound?

Non-parametric tests (e.g., Mann-Whitney, Kruskal-Wallis) are recommended for non-normally distributed data, common in environmental monitoring due to outliers and censored values (e.g., <LOQ results) . Principal Component Analysis (PCA) can identify spatial or temporal contamination patterns, as demonstrated in studies of organophosphate residues in aquatic systems . For longitudinal studies, mixed-effects models account for repeated measures and covariates like temperature or pH .

Q. How can researchers optimize method validation for this compound in multi-residue pesticide analysis?

Validate linearity across ≥5 concentration levels (R² ≥0.99) and assess precision via intra-/inter-day repeatability (RSD ≤15%) . Include cross-validation with alternative methods (e.g., LC-MS/MS) to confirm specificity. For regulatory compliance, adhere to ISO 17025 guidelines, documenting uncertainty budgets for LOQ (e.g., 0.032 mg/kg in fish) .

Q. What experimental design considerations are critical for tracing this compound degradation products in soil or water?

Use controlled mesocosm studies with isotopically labeled this compound to track hydrolysis (e.g., pH-dependent conversion to paraoxon) and photodegradation pathways . Employ high-resolution mass spectrometry (HRMS) to identify unknown metabolites via suspect screening and fragmentation libraries . Field studies should incorporate spatial sampling grids and account for soil organic carbon content, which influences adsorption kinetics .

Q. Methodological Guidance

- Data Interpretation : Always compare results against historical datasets (e.g., NIST reference spectra ) and validate findings using open-source tools like mzCloud or METLIN .

- Ethical Compliance : For studies involving human biospecimens, disclose deuterated compound safety data and obtain ethics approvals per institutional guidelines .

属性

IUPAC Name |

(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNCVORNKJIRZ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746784 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-04-1 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350820-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。